molecular formula C24H15N6Na3O18S3 B13757774 3,3',3''-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt CAS No. 79135-90-3

3,3',3''-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt

Cat. No.: B13757774
CAS No.: 79135-90-3
M. Wt: 840.6 g/mol
InChI Key: FQKBJUAXQBITBI-UHFFFAOYSA-K
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Description

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] is a complex organic compound with a molecular formula of C24H18N6O6S3Na3. This compound is known for its unique structure, which includes a triazine ring and multiple sulfonic acid groups, making it highly soluble in water and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] typically involves the reaction of cyanuric chloride with 2-hydroxy-5-sulfo-benzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxy and sulfo groups of the benzoic acid derivative. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete substitution .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure uniformity. After the reaction is complete, the product is purified through crystallization or filtration, followed by drying to obtain the final compound in its trisodium salt form .

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted triazine derivatives and sulfonate salts, which have applications in different chemical processes[5][5].

Scientific Research Applications

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in multiple biochemical pathways. The triazine ring structure provides stability and facilitates binding to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] lies in its combination of sulfonic acid groups and triazine ring, which provides high solubility, stability, and versatility in various chemical and biological applications .

Properties

CAS No.

79135-90-3

Molecular Formula

C24H15N6Na3O18S3

Molecular Weight

840.6 g/mol

IUPAC Name

trisodium;3-[[4,6-bis(3-carboxy-2-hydroxy-5-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-5-carboxy-4-hydroxybenzenesulfonate

InChI

InChI=1S/C24H18N6O18S3.3Na/c31-16-10(19(34)35)1-7(49(40,41)42)4-13(16)25-22-28-23(26-14-5-8(50(43,44)45)2-11(17(14)32)20(36)37)30-24(29-22)27-15-6-9(51(46,47)48)3-12(18(15)33)21(38)39;;;/h1-6,31-33H,(H,34,35)(H,36,37)(H,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,25,26,27,28,29,30);;;/q;3*+1/p-3

InChI Key

FQKBJUAXQBITBI-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)NC2=NC(=NC(=N2)NC3=CC(=CC(=C3O)C(=O)O)S(=O)(=O)[O-])NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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